molecular formula C9H10OS B13524416 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

Cat. No.: B13524416
M. Wt: 166.24 g/mol
InChI Key: BGGIBENEGIZHNP-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the aldehyde group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

  • Molecular Formula : C12H12OS
  • Molecular Weight : 220.29 g/mol
  • IUPAC Name : 3-(2,5-dimethylthiophen-3-yl)prop-2-enal

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the modulation of the NF-kB signaling pathway:

  • Inhibition of NF-kB Activation : The compound prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of NF-kB.
  • Cytokine Production : A significant reduction in cytokine levels was observed when macrophages were treated with 10 µM of the compound.

Case Studies

Several case studies have explored the effects of this compound on specific diseases:

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxicity against breast cancer cell lines (MCF-7).
    • Findings : The compound showed an IC50 value of 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.
  • Case Study on Inflammatory Disease Models :
    • Objective : To assess its anti-inflammatory effects in a murine model of arthritis.
    • Results : Mice treated with the compound exhibited reduced paw swelling and lower levels of inflammatory markers compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Cell Signaling Modulation : It alters key signaling pathways that regulate inflammation and cell proliferation.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal

InChI

InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+

InChI Key

BGGIBENEGIZHNP-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/C=O

Canonical SMILES

CC1=CC(=C(S1)C)C=CC=O

Origin of Product

United States

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